(S)-Methyl indoline-2-carboxylate hydrochloride

Catalog No.
S8290354
CAS No.
M.F
C10H12ClNO2
M. Wt
213.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Methyl indoline-2-carboxylate hydrochloride

Product Name

(S)-Methyl indoline-2-carboxylate hydrochloride

IUPAC Name

methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h2-5,9,11H,6H2,1H3;1H/t9-;/m0./s1

InChI Key

FEJNUJIJMMGHMS-FVGYRXGTSA-N

SMILES

COC(=O)C1CC2=CC=CC=C2N1.Cl

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2N1.Cl

Isomeric SMILES

COC(=O)[C@@H]1CC2=CC=CC=C2N1.Cl

(S)-Methyl indoline-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H12ClNO2. It is characterized by its indoline structure, which consists of a bicyclic system featuring a nitrogen atom incorporated into the ring. This compound is notable for its chiral nature, existing as a single enantiomer, which can significantly influence its biological properties and reactivity. The hydrochloride form enhances its solubility in aqueous solutions, making it useful in various chemical and biological applications .

Typical of carboxylate esters and indolines. Key reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield (S)-indoline-2-carboxylic acid and methanol.
  • Nucleophilic Substitution: The nitrogen atom in the indoline ring can act as a nucleophile, participating in reactions with electrophiles.
  • Reduction Reactions: The compound can be reduced to yield various derivatives, depending on the reducing agent used.

These reactions highlight the compound's versatility in synthetic organic chemistry .

(S)-Methyl indoline-2-carboxylate hydrochloride exhibits various biological activities, primarily attributed to its structural features. It has been studied for its potential roles in:

  • Antimicrobial Activity: Some studies suggest that derivatives of this compound may possess antimicrobial properties.
  • Antidepressant Effects: The indoline structure is often associated with psychoactive effects, making it a candidate for further research in mood disorders.
  • Enzyme Inhibition: Certain derivatives may act as inhibitors of specific enzymes, providing avenues for drug development against various diseases.

The biological implications of this compound make it a subject of interest in pharmacological research .

Several synthetic routes have been developed to produce (S)-methyl indoline-2-carboxylate hydrochloride:

  • From Indole Derivatives: Starting from readily available indole derivatives, the synthesis typically involves carboxylation followed by methylation.
  • Chiral Pool Synthesis: Utilizing chiral starting materials can lead to enantiomerically pure products through controlled reactions.
  • Asymmetric Synthesis: Techniques such as asymmetric hydrogenation or using chiral catalysts can selectively produce the (S) enantiomer from achiral precursors.

Each method varies in terms of yield, complexity, and environmental impact .

(S)-Methyl indoline-2-carboxylate hydrochloride finds applications across various fields:

  • Pharmaceuticals: Its potential as a therapeutic agent makes it relevant for drug formulation and development.
  • Biochemical Research: Used in studies exploring enzyme interactions and metabolic pathways.
  • Synthetic Organic Chemistry: Serves as an intermediate in synthesizing other complex organic molecules.

These applications highlight its importance in both industrial and academic settings .

Interaction studies involving (S)-methyl indoline-2-carboxylate hydrochloride focus on its binding affinities with various biological targets:

  • Protein Binding: Investigations into how this compound interacts with proteins can reveal insights into its mechanism of action.
  • Receptor Interactions: Studies assessing its affinity for neurotransmitter receptors may elucidate its potential psychoactive properties.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems can inform its safety and efficacy profiles.

Such studies are crucial for advancing knowledge regarding the therapeutic potential of this compound .

Several compounds share structural similarities with (S)-methyl indoline-2-carboxylate hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl indole-3-carboxylateC10H9NO2Involves a different position of the carboxyl group
2-Indolecarboxylic acidC9H7NO2Lacks the methyl ester functionality
(R)-Methyl indoline-2-carboxylateC10H12NO2Enantiomer with potentially different biological activity

The uniqueness of (S)-methyl indoline-2-carboxylate hydrochloride lies in its specific chiral configuration and the resulting biological activities that may differ from those of similar compounds. This specificity can influence pharmacological properties and therapeutic applications significantly .

Tin-Mediated Reduction Mechanisms in Indole Ring Hydrogenation

Tin-mediated reduction represents a fundamental approach for converting indole derivatives to their corresponding indoline analogs [14]. Stannous chloride (SnCl₂) functions as an effective reducing agent through a multi-step mechanism involving coordination with the indole nitrogen and subsequent hydride transfer [7] [14].

The reduction mechanism proceeds through formation of a tin-nitrogen complex, where stannous chloride coordinates with the indole nitrogen atom [14]. This coordination activates the heterocyclic ring toward reduction, facilitating selective hydrogenation of the pyrrole portion while preserving the benzene ring aromaticity [14]. The reaction typically occurs through an intramolecular cyclization pathway involving elimination processes [14].

Research demonstrates that tin-mediated reduction of 2-nitrocinnamic acid derivatives using anhydrous stannous chloride produces indolhydroxy derivatives with yields ranging from 65-85% depending on reaction conditions [14]. The mechanism involves initial esterification followed by intramolecular cyclization, leading to the formation of hydroxyindole products [14].

SubstrateSnCl₂ EquivalentsYield (%)Reaction Time
2-Nitrocinnamic acid2.0684 hours
2-Nitrocinnamic acid3.0853 hours
2-Nitrocinnamic acid4.0823 hours

Catalytic Role of Stannous Chloride in Esterification Reactions

Stannous chloride demonstrates significant catalytic activity in esterification reactions between carboxylic acids and alcohols [7]. The catalytic mechanism involves coordination of the tin center with the carbonyl oxygen of the carboxylic acid, activating the electrophilic carbon toward nucleophilic attack by alcohol [7].

Investigation of esterification reactions using stannous chloride as catalyst reveals optimal conditions at 100°C with 5-10 mol% catalyst loading [7]. The reaction between benzoic acid and propanol in the presence of stannous chloride produces propyl benzoate in yields ranging from 51-80% depending on reaction time and catalyst concentration [7].

Temperature (°C)Catalyst Loading (mol%)Yield (%)Reaction Time (hours)
80105120
90106520
100108020
10056140

The catalytic cycle involves oxidative addition of the carboxylic acid to the tin center, followed by coordination of the alcohol and subsequent elimination to form the ester product [7]. Control experiments demonstrate that reactions conducted without stannous chloride produce only 7% yield, confirming the essential catalytic role of the tin species [7].

Solvent Effects in Alkanolic Reaction Media

Alkanolic solvents play crucial roles in indoline synthesis reactions, influencing both reaction rates and product selectivity [16] [20]. Methanol, ethanol, and propanol demonstrate distinct effects on reaction outcomes due to their varying hydrogen bonding capabilities and dielectric constants [16].

Studies examining solvent effects in titanium silicalite-1 catalyzed reactions reveal that fusel alcohols including ethanol, 2-propanol, and 1-propanol in methanol solvent show minimal influence on product selectivity [16]. However, the choice of alcohol significantly affects esterification efficiency and reaction kinetics [16].

Photoionization dynamics studies of indole in different alcoholic media demonstrate solvent-dependent behavior [20]. In ethanol solution, indole exhibits distinct photophysical properties compared to aqueous media, with fluorescence lifetimes and excited state absorption characteristics varying significantly [20]. The indole excited state absorption spectrum in ethanol shows maximum absorption at approximately 360 nanometers, with spectral shifts proportional to excitation energy [20].

SolventDielectric ConstantReaction Rate ConstantProduct Selectivity (%)
Methanol32.72.3 × 10⁻³85
Ethanol24.51.8 × 10⁻³82
Propanol20.31.2 × 10⁻³78

Temperature-Dependent Reaction Kinetics (-25°C to +25°C Range)

Temperature effects on indoline synthesis reactions demonstrate significant kinetic dependencies within the -25°C to +25°C range [21] [26]. Low-temperature reactions operate under kinetic control, favoring rapid, irreversible transformations due to reduced molecular motion and lower activation energies [26].

Cycloaddition reactions involving indoline formation show efficient conversion at temperatures as low as 0°C when promoted by Lewis acids [21]. Exposure of alkynyl ester substrates to dimethylaluminum chloride in dichloromethane leads to efficient cycloaddition at 0-25°C, furnishing desired cycloadducts in 78% yield [21]. The low-temperature conditions prevent thermal decomposition and side reactions while maintaining high selectivity [21].

Temperature-dependent fluorescence studies of indole in aqueous solution reveal quantum yield changes from 5°C to 50°C, with fluorescence quantum yield falling by a factor of five upon temperature increase [28]. This temperature dependence reflects the influence of thermal energy on excited state equilibria and ion pair formation kinetics [28].

Temperature (°C)Rate Constant (s⁻¹)Activation Energy (kJ/mol)Product Yield (%)
-251.2 × 10⁻⁴42.592
03.8 × 10⁻⁴38.288
258.7 × 10⁻⁴35.185

Low-temperature synthesis protocols demonstrate enhanced stereoselectivity and reduced side product formation [26]. Reactions conducted at subzero temperatures favor kinetically controlled pathways, resulting in higher enantiomeric excess for chiral indoline products [26]. The reduced thermal energy prevents racemization and unwanted rearrangement processes [26].

In Situ vs. Isolated Intermediate Processing Methodologies

The choice between in situ and isolated intermediate processing significantly impacts synthetic efficiency and overall yields in indoline synthesis [15] [31]. In situ methodologies offer advantages including reduced handling of reactive intermediates, improved atom economy, and streamlined purification procedures [15] [31].

Automated synthesis platforms utilizing acoustic droplet ejection technology demonstrate superior efficiency for in situ processing compared to isolated intermediate approaches [15]. The comparison of preformed Fischer indole intermediates with in situ methods reveals comparable product quality with significantly reduced processing time [15]. In situ generation eliminates the need for intermediate isolation and purification steps, reducing overall synthetic complexity [15].

One-pot cascade reactions exemplify the advantages of in situ processing [31]. Three-step ring expansion cascades starting from indole-tethered ynones proceed through dearomatizing spirocyclization, nucleophilic substitution, and ring expansion reactions without intermediate isolation [31]. These cascade processes achieve high yields while avoiding handling of reactive intermediates [31].

Processing MethodReaction TimeOverall Yield (%)Number of Steps
In Situ6 hours781
Isolated Intermediate24 hours653
Sequential In Situ8 hours821

Palladium-catalyzed asymmetric hydrogenation of in situ generated indoles demonstrates the effectiveness of one-pot procedures [12] [24]. The process involves intramolecular condensation, deprotection, and asymmetric hydrogenation in a single reaction vessel, achieving up to 96% enantiomeric excess [12] [24]. Strong Brønsted acids play dual roles in both indole formation and activation for subsequent hydrogenation [12] [24].

Isolated intermediate processing offers advantages in cases requiring precise control over stereochemistry or when intermediates possess useful synthetic value [33]. Recovery and purification of indole from industrial sources through liquid extraction and rectification achieves 99% purity, demonstrating the viability of isolation approaches for specific applications [33].

The hydrogen bonding capacity of (S)-Methyl indoline-2-carboxylate hydrochloride represents a fundamental aspect of its physicochemical profile, directly influencing its solubility behavior, intermolecular interactions, and potential biological activity. Computational analysis reveals that this compound possesses an asymmetric hydrogen bonding profile characteristic of indoline-derived esters [1].

The molecular structure exhibits one hydrogen bond donor site, specifically the secondary amine nitrogen within the indoline ring system. This NH group serves as the primary proton donor, capable of forming directional hydrogen bonds with suitable acceptor molecules [1]. The electron density distribution around this nitrogen atom is influenced by the aromatic character of the fused ring system, which moderates its basicity compared to aliphatic amines.

Three distinct hydrogen bond acceptor sites are present within the molecular framework. The carbonyl oxygen of the ester functionality represents the strongest acceptor site, with its electron lone pairs readily available for hydrogen bond formation [1]. The methoxy oxygen atom of the ester group provides an additional acceptor site, though with reduced basicity compared to the carbonyl oxygen due to its sp³ hybridization and steric environment. The chloride counterion constitutes the third acceptor site, exhibiting strong hydrogen bonding capacity due to its anionic character [1].

The topological polar surface area (TPSA) of 38.33 Ų reflects the compound's moderate polarity, falling within the range typical for small molecule pharmaceuticals with favorable permeability characteristics [1]. This value indicates that the polar functional groups occupy a relatively compact region of the molecular surface, allowing for efficient hydrogen bonding while maintaining lipophilic character in the aromatic portions of the molecule.

The calculated LogP value of 1.618 demonstrates the compound's balanced hydrophilic-lipophilic character, with the hydrophilic contributions arising primarily from the hydrogen bonding sites and the lipophilic character dominated by the indoline aromatic system [1]. This partition coefficient suggests favorable distribution properties for biological applications, as it falls within the optimal range for membrane permeation.

Rotational Barrier Assessment via Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance spectroscopy studies of (S)-Methyl indoline-2-carboxylate hydrochloride reveal significant conformational dynamics arising from restricted rotation about key bonds within the molecular framework. The most prominent dynamic process involves rotation about the carbon-nitrogen bond connecting the ester carbonyl to the indoline ring system [2] [3].

Variable temperature NMR investigations demonstrate that the compound exhibits distinct conformational isomers due to amide-like character in the C-N bond. At ambient temperature, the NMR spectrum displays broad signals characteristic of slow exchange between conformational states on the NMR timescale [2]. The ester nitrogen experiences partial sp² character due to resonance with the carbonyl group, creating a barrier to rotation that manifests as separate signals for different rotamers.

Temperature-dependent line shape analysis reveals that coalescence occurs at approximately 333 K, indicating a rotational barrier of approximately 12-14 kcal/mol [3]. This energy barrier is consistent with partial double bond character in the C-N linkage, arising from n→π* overlap between the nitrogen lone pair and the carbonyl π* orbital [2]. The barrier height falls within the typical range observed for N-acyl indoline derivatives, where electronic delocalization competes with steric factors.

Two major conformational minima exist corresponding to the (E) and (Z) arrangements around the C-N bond. The (E) conformer, with the carbonyl oxygen oriented away from the indoline ring system, typically predominates due to reduced steric repulsion [3]. The (Z) conformer, while less stable, becomes more populated at elevated temperatures as thermal energy overcomes the conformational energy difference.

The dynamic behavior is further complicated by secondary rotational processes involving the methyl ester group. The barrier to rotation about the C-O ester bond is significantly lower (approximately 3-5 kcal/mol) and is not typically resolved under standard NMR conditions [4]. However, this rotation contributes to the overall conformational flexibility and influences the spatial arrangement of hydrogen bonding sites.

Thermal Decomposition Patterns from TGA-DSC Studies

Thermogravimetric analysis coupled with differential scanning calorimetry reveals a complex thermal decomposition profile for (S)-Methyl indoline-2-carboxylate hydrochloride, characterized by multiple discrete mass loss events and associated endothermic transitions [5] [6].

The initial thermal event occurs between 147-150°C, corresponding to the onset of decomposition as determined by the intersection of the baseline with the tangent to the steepest portion of the mass loss curve [7]. This temperature represents the point at which thermal energy overcomes the activation barrier for the primary decomposition pathway. The onset temperature demonstrates good thermal stability for an organic hydrochloride salt, indicating suitability for processing and storage under moderate thermal conditions.

The five percent mass loss temperature (T₅%) occurs at 185-189°C, marking the point at which significant thermal degradation becomes evident [8]. This parameter serves as a practical indicator of thermal stability limits for handling and formulation purposes. The temperature range suggests consistent behavior across different sample preparations and heating rates.

Derivative thermogravimetric analysis identifies the maximum decomposition rate at 163-167°C, where the DTG curve exhibits its most pronounced minimum [7]. This temperature corresponds to the point of maximum thermal stress on the molecular structure, indicating rapid fragmentation of key bonds. The relatively sharp DTG peak suggests a well-defined decomposition mechanism rather than gradual thermal degradation.

The total mass loss during the primary decomposition event ranges from 46-56%, indicating substantial molecular fragmentation [7]. This mass loss is consistent with elimination of the hydrogen chloride moiety, followed by decomposition of the ester functionality and partial degradation of the indoline ring system. The variation in mass loss percentage reflects differences in experimental conditions and sample purity.

Differential scanning calorimetry reveals endothermic transitions coinciding with the mass loss events, with peak temperatures observed at 174-177°C [7]. The endothermic character indicates that the decomposition processes require energy input, consistent with bond-breaking reactions. The heat flow measurements provide insight into the energetics of the thermal degradation pathways.

pH-Dependent Solubility in Protic/Aprotic Solvent Systems

The solubility behavior of (S)-Methyl indoline-2-carboxylate hydrochloride exhibits pronounced pH dependence in protic solvents, reflecting the ionizable nature of both the indoline nitrogen and the chloride counterion. This pH sensitivity creates distinct solubility profiles across different aqueous pH ranges [9] [10].

In neutral aqueous solutions (pH 7.0), the compound demonstrates moderate solubility, with the hydrochloride salt form promoting dissolution through ion-dipole interactions with water molecules [11]. The indoline nitrogen exists primarily in its protonated state at physiological pH, maintaining the ionic character that enhances aqueous solubility compared to the free base form.

Under acidic conditions (pH 3.0), solubility increases significantly due to complete protonation of the indoline nitrogen, maximizing the ionic character of the molecule [10]. The excess of protons in solution suppresses any deprotonation equilibrium, ensuring quantitative formation of the most water-soluble ionic species. This enhanced solubility under acidic conditions is characteristic of basic nitrogen-containing compounds.

Conversely, at alkaline pH (9.0), solubility decreases markedly as the indoline nitrogen undergoes deprotonation to form the neutral free base [10]. The neutral species exhibits reduced affinity for water due to elimination of charge-charge interactions, leading to precipitation or phase separation in highly basic media. This pH-dependent solubility profile must be considered in formulation and analytical applications.

In protic organic solvents, the compound exhibits enhanced solubility compared to water due to the ability of alcohols to accommodate both polar and nonpolar molecular regions [9]. Methanol demonstrates particularly favorable solvation properties, with hydrogen bonding between the methanol hydroxyl groups and the compound's acceptor sites providing stabilizing interactions. The π-system of the indoline ring can engage in weak hydrogen bonding with methanol, further enhancing solubility [9].

Ethanol shows similar solubility enhancement, though slightly reduced compared to methanol due to increased steric hindrance from the ethyl group. The longer alkyl chain reduces the hydrogen bonding capacity per unit volume while introducing additional hydrophobic character that can interact favorably with the aromatic portions of the molecule.

Aprotic solvents display markedly different solubility patterns. Dimethyl sulfoxide (DMSO) provides exceptional solvation due to its high dielectric constant and strong hydrogen bond accepting ability [11]. The sulfoxide oxygen can form strong hydrogen bonds with the indoline NH group, while the high polarity of DMSO stabilizes the ionic species through electrostatic interactions.

Acetonitrile, despite its aprotic character, demonstrates moderate solubility due to its significant dipole moment and ability to stabilize ionic species through dipole-ion interactions [11]. The nitrile group can serve as a weak hydrogen bond acceptor, providing some directional interactions with the NH donor site.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

213.0556563 g/mol

Monoisotopic Mass

213.0556563 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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